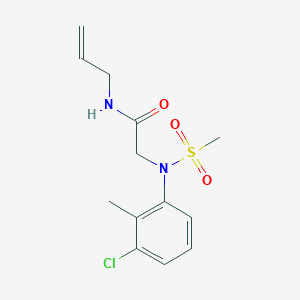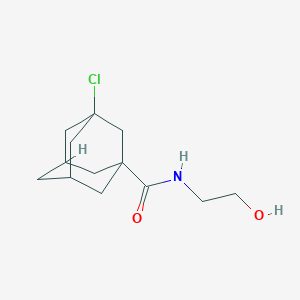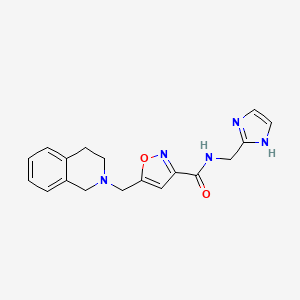![molecular formula C23H22O4 B4974370 {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)
{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been found to inhibit the activation of Akt, a protein kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of various pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.
実験室実験の利点と制限
{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized. However, {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone. One direction is to further investigate its potential applications in cancer therapy and inflammatory diseases. Another direction is to optimize its synthesis method to improve its purity and yield. Additionally, the mechanism of action of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone needs to be further elucidated to better understand its effects on cancer cells and inflammation. Finally, more studies are needed to determine the safety and toxicity of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone in vivo.
In conclusion, {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone and its applications in various fields of scientific research.
合成法
The synthesis of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone involves the reaction of 4-hydroxyacetophenone with 2-(3-ethoxyphenoxy)ethyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with benzyl magnesium chloride. The final product is obtained by the reaction of the intermediate with acid chloride. The synthesis of {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone is a multi-step process, and its purity and yield depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. {4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to reduce inflammation and oxidative stress, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
[4-[2-(3-ethoxyphenoxy)ethoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-2-25-21-9-6-10-22(17-21)27-16-15-26-20-13-11-19(12-14-20)23(24)18-7-4-3-5-8-18/h3-14,17H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHIVHNFNSLKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(3-Ethoxyphenoxy)ethoxy]phenyl]-phenylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)

![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)


![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)



![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
